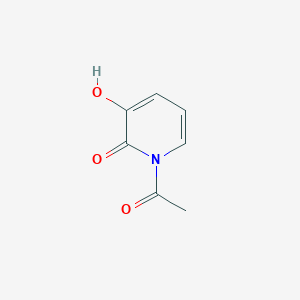
1-acetyl-3-hydroxypyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-3-hydroxypyridin-2-one is a heterocyclic organic compound that belongs to the class of pyridones It is characterized by a pyridine ring substituted with an acetyl group at the 1-position and a hydroxyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-acetyl-3-hydroxypyridin-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 2-pyridone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the acetylation of the pyridone ring to form 1-acetyl-3-hydroxypyrid-2-one.
Another method involves the use of 3-hydroxypyridine as a starting material. This compound can be acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or under mild heating conditions.
Industrial Production Methods
In an industrial setting, the production of 1-acetyl-3-hydroxypyrid-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-acetyl-3-hydroxypyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a carbonyl group, resulting in the formation of 1-acetyl-3-pyridone.
Reduction: The carbonyl group at the 1-position can be reduced to form 1-hydroxy-3-hydroxypyrid-2-one.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 1-Acetyl-3-pyridone
Reduction: 1-Hydroxy-3-hydroxypyrid-2-one
Substitution: Various substituted pyridones depending on the nucleophile used
Applications De Recherche Scientifique
1-acetyl-3-hydroxypyridin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also used in the development of metal chelators for biological applications.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer. Its ability to chelate metal ions makes it a candidate for the treatment of conditions involving metal ion dysregulation.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-acetyl-3-hydroxypyrid-2-one involves its ability to interact with metal ions and biological molecules. The hydroxyl and acetyl groups enable the compound to form stable complexes with metal ions, which can modulate their biological activity. This chelation process can inhibit metal-catalyzed oxidative reactions, thereby reducing oxidative stress and protecting cells from damage.
In biological systems, 1-acetyl-3-hydroxypyrid-2-one can interact with enzymes and receptors, influencing various biochemical pathways. For example, its antioxidant properties can protect neurons from oxidative damage, making it a potential therapeutic agent for neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxypyridine: Similar to 1-acetyl-3-hydroxypyrid-2-one but lacks the acetyl group. It is used as a precursor in the synthesis of various pyridone derivatives.
1-Hydroxy-3-hydroxypyrid-2-one: Similar structure but with a hydroxyl group at the 1-position instead of an acetyl group. It has different reactivity and biological properties.
1-Acetyl-2-hydroxypyrid-3-one: Isomeric compound with the hydroxyl and acetyl groups at different positions. It exhibits different chemical and biological behavior.
Uniqueness
1-acetyl-3-hydroxypyridin-2-one is unique due to the specific positioning of the acetyl and hydroxyl groups on the pyridine ring. This arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to chelate metal ions and modulate oxidative stress sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C7H7NO3 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
1-acetyl-3-hydroxypyridin-2-one |
InChI |
InChI=1S/C7H7NO3/c1-5(9)8-4-2-3-6(10)7(8)11/h2-4,10H,1H3 |
Clé InChI |
IFMPLEKNXYHLQF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=CC=C(C1=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

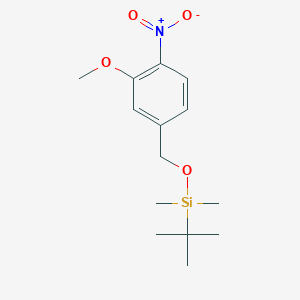
![Ethanone,1-[5,6,7,8-tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazin-1-yl]-](/img/structure/B8539116.png)
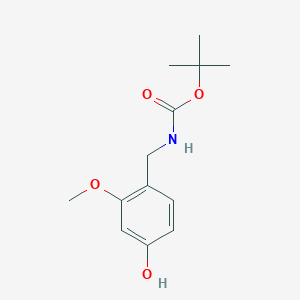

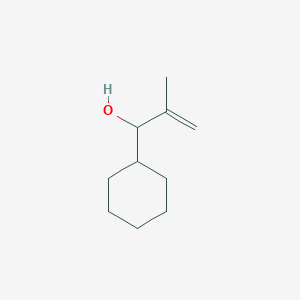
![N-[N'-(2,2,2-Trifluoroethyl)carbamimidoyl]thiourea](/img/structure/B8539150.png)

![2-[(3-Nitro-2-pyridinyl)amino]acetamide](/img/structure/B8539161.png)
![(2-Ethyl-[1,3]dioxolan-2-yl)-acetonitrile](/img/structure/B8539167.png)
![methyl 3-[(6-methoxy-3-nitropyridin-2-yl)amino]-2-methylpropanoate](/img/structure/B8539174.png)
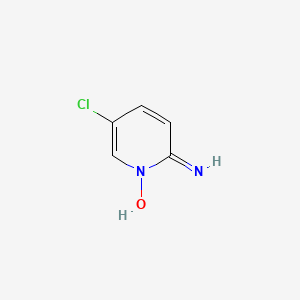
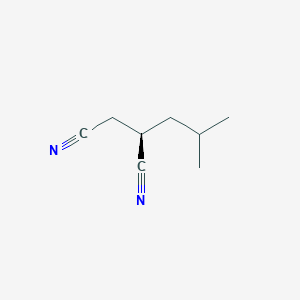
![4-(Benzo[1,3]dioxol-5-yloxy)-cyclohexanone](/img/structure/B8539218.png)
